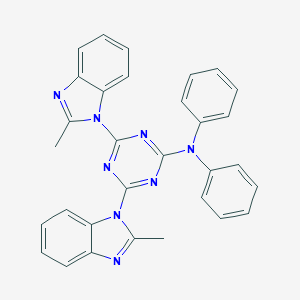![molecular formula C33H39NO4 B388589 2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B388589.png)
2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate is a complex organic compound with a unique structure It is characterized by a cyclohexyl ring substituted with a methyl and isopropyl group, and a butanoate ester linked to a pentacyclic structure containing multiple double bonds and a nitrogen atom
Vorbereitungsmethoden
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate can be achieved through a multi-step process involving several key reactions. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions typically involve room temperature and an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds and a nitrogen atom makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups in the structure.
Substitution: The cyclohexyl ring and ester groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of multiple double bonds and a nitrogen atom allows it to form stable complexes with metal ions and other molecules. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on enzymes and receptors involved in signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include:
- 2-Isopropyl-5-methylcyclohexyl heptanoate
- Cyclohexyl methacrylate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.
Eigenschaften
Molekularformel |
C33H39NO4 |
|---|---|
Molekulargewicht |
513.7g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate |
InChI |
InChI=1S/C33H39NO4/c1-17(2)20-15-14-19(5)16-25(20)38-33(37)30(18(3)4)34-31(35)28-26-21-10-6-7-11-22(21)27(29(28)32(34)36)24-13-9-8-12-23(24)26/h6-13,17-20,25-30H,14-16H2,1-5H3 |
InChI-Schlüssel |
LBRKCGPPIMREDK-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-benzimidazol-2-yl [1,1'-biphenyl]-4-ylmethyl sulfide](/img/structure/B388507.png)
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B388508.png)
![4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B388510.png)
![methyl 4-({[4-amino-3-(methylthio)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}amino)benzoate](/img/structure/B388512.png)

![(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388516.png)
![2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B388520.png)


![ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B388523.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B388526.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B388528.png)
